molecular formula C6H10O2 B3025571 2,2-Dimethylcyclopropanecarboxylic acid CAS No. 75885-59-5

2,2-Dimethylcyclopropanecarboxylic acid

Cat. No. B3025571
CAS RN: 75885-59-5
M. Wt: 114.14 g/mol
InChI Key: BFNMOMYTTGHNGJ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da .


Synthesis Analysis

This compound is a key chiral intermediate for the production of Cilastatin, a renal dehydropeptidase-I inhibitor . It is also used in the synthesis of lambda-cyhalothrin, a synthetic type II pyrethroid insecticide . The enzymatic preparation of S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA) has attracted much attention .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylcyclopropanecarboxylic acid consists of a cyclopropane ring with two methyl groups and a carboxylic acid group attached . The InChI code for this compound is 1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) .


Chemical Reactions Analysis

One of the key reactions involving this compound is its hydrolysis to form lambda-cyhalothrin metabolites . Esterase catalyzes the hydrolysis of the ester bond to metabolite 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), and 4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 184.2±8.0 °C at 760 mmHg, and a melting point of 563.7 °C (lit.) . Its molecular weight is 114.142, and it has a flash point of 83.4±13.1 °C .

Scientific Research Applications

Synthesis and Resolution

  • 2,2-Dimethylcyclopropanecarboxylic acid is a crucial intermediate in the production of medicaments and pesticides. Various synthesis routes exist for this compound, including the use of chiral metal catalysts for direct synthesis of chiral products. The resolution of its racemic mixture has also been explored (Li Gong, 2007).

Key Intermediate in Pharmaceutical Synthesis

  • This compound serves as a key intermediate in the synthesis of cilastatin, a potent inhibitor of dehydropeptidase-I. Innovative synthesis routes using materials like 2-methylbutenoic acid and chiral reagents have been developed for its efficient production (L. Jun, 2004), (Chen Xin-zhi, 2005).

Biological Activity and Compound Derivatives

  • Derivatives of 2,2-dimethylcyclopropanecarboxylic acid, including N-(heterocycle)-2,2-dimethylcyclopropanecarboxamides, have been synthesized and characterized, showing significant biological activity. These derivatives have high yields, indicating potential for extensive applications (Wang Jing, 2008), (Tian Li, 2009).

Insecticidal Activity

  • The compound and its variants exhibit significant insecticidal activities. Studies have synthesized and tested various esters of 2,2-dimethylcyclopropanecarboxylic acid against different insect species, demonstrating their potential as effective insecticides (E. Bosone et al., 1986).

Thermodynamic Properties

  • Research on the thermodynamic properties of 2,2-dimethylcyclopropanecarboxylic acid and its derivatives has provided insights into their physical characteristics. These studies are vital for understanding the stability and behavior of the compound in various conditions, which is essential for its industrial and pharmaceutical applications (B. Xue et al., 2007), (B. Xue et al., 2008).

Chiral and Stereochemical Synthesis

Biomonitoring of Pyrethroid Exposure

  • 2,2-Dimethylcyclopropanecarboxylic acid derivatives are also important in the biomonitoring of exposure to synthetic pyrethroids, providing vital information on environmental and human exposure to these compounds (B. Wielgomas, Marta Piskunowicz, 2013).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation .

properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMOMYTTGHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293799
Record name 2,2-dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopropanecarboxylic acid

CAS RN

931-26-0, 75885-59-5
Record name NSC92357
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylcyclopropanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethylcyclopropanecarboxylic acid
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2,2-Dimethylcyclopropanecarboxylic acid
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2,2-Dimethylcyclopropanecarboxylic acid
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2,2-Dimethylcyclopropanecarboxylic acid
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2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 6
2,2-Dimethylcyclopropanecarboxylic acid

Citations

For This Compound
664
Citations
WA Kleschick - The Journal of Organic Chemistry, 1986 - ACS Publications
We have chosen to explore further the intramolecular alkylation approach to 3 by investigating the cyclization of amide enolates. 9 If the relationship between the ste-reoselection in …
Number of citations: 29 pubs.acs.org
Q Wang, F Yang, H Du, MM Hossain, D Bennett… - Tetrahedron …, 1998 - Elsevier
S-(+)-2,2-Dimethylcyclopropane carboxylic acid, a precursor for cilastatin, was prepared from 2-methylpropene and chiral iron carbene in three steps. Asymmetric cyclopropanation …
Number of citations: 37 www.sciencedirect.com
WA Kleschick, MW Reed, J Bordner - The Journal of Organic …, 1987 - ACS Publications
A large number of the agriculturally important synthetic pyrethroid insecticides are esters of 3-(2, 2-dichlorovinyl)-2, 2-dimethylcyclopropanecarboxylic acid (1). The impact of …
Number of citations: 32 pubs.acs.org
W Bicker, K Kacprzak, M Kwit, M Lämmerhofer… - Tetrahedron …, 2009 - Elsevier
The availability of single stereoisomers of biologically/toxicologically relevant chiral compounds such as the pyrethroid-type insecticide permethrin (PM) and the reliable determination of …
Number of citations: 16 www.sciencedirect.com
W Pu, ZHU Jianan, HE Junyao - Chinese Journal of Catalysis, 2010 - cjcatal.com
Abstract: S-(+)-2, 2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA) was synthesized by asymmetric hydrolysis of racemic ethyl-2, 2-dimethylcyclopropane carboxylate (DMCPE) …
Number of citations: 9 www.cjcatal.com
B Xue, X Li, J Wang, S Yu, Z Tan… - Journal of thermal analysis …, 2008 - akjournals.com
The heat capacities of trans -( R )-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in the temperature range from 78 to 389 K were measured with a precise automatic …
Number of citations: 5 akjournals.com
D Dvorak, J Zavada, MC Etter… - The Journal of Organic …, 1992 - ACS Publications
Clathrate formation was discovered and investigated in a series of stereoisomers of 3-(2', 2,-dihalovinyl)-2, 2-dimethylcyclopropanecarboxylic acid, 1 (X= Cl, Br). It was found that the …
Number of citations: 2 pubs.acs.org
H Kanamaru, K Kawahara, M Okuno… - Journal of Labelled …, 1987 - Wiley Online Library
The four 14 C‐labelled stereoisomers of both 3‐(2,2‐dichloroethenyl)‐2,2‐dimethylcyclopropanecarboxylic acid and 3‐(2,2‐dibromoethenyl)‐2,2‐dimethylcyclopropanecarboxylic acid, …
MH Akhtar, RMG Hamilton, HL Trenholm - Pesticide science, 1987 - Wiley Online Library
Radiolabelled racemic cypermethrin, and the cis and trans isomers of 3‐(2,2‐dichlorovinyl)‐2,2‐dimethylcyclopropanecarboxylic acid (labelled at C‐1 of the cyclopropane ring) were …
Number of citations: 9 onlinelibrary.wiley.com
W Cocker, HSJ Lauder, PVR Shannon - Journal of the Chemical …, 1974 - pubs.rsc.org
Ozonolysis, in methanol, of (+)-4α-actoxymethylcar-2-ene (7), decomposition of the ozonide with alkaline hydrogen peroxide, and esterification of the acidic products with diazomethane …
Number of citations: 3 pubs.rsc.org

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